
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of three tert-butyl groups and a chlorine atom attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with p-chlorobenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. After the reaction, the product is purified through column chromatography and recrystallized from methanol to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific details of its mechanism of action would depend on the context of its use and the particular targets involved.
Comparación Con Compuestos Similares
2,4,6-Tri-tert-butyl-4-chlorocyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
2,6-Di-tert-butyl-4-chlorobenzylidene-cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,6-Di-tert-butyl-4-methoxybenzylidene-cyclohexa-2,5-dien-1-one:
The uniqueness of this compound lies in its specific combination of tert-butyl groups and a chlorine atom, which confer distinct chemical properties and reactivity patterns.
Propiedades
Número CAS |
5457-60-3 |
|---|---|
Fórmula molecular |
C18H29ClO |
Peso molecular |
296.9 g/mol |
Nombre IUPAC |
2,4,6-tritert-butyl-4-chlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H29ClO/c1-15(2,3)12-10-18(19,17(7,8)9)11-13(14(12)20)16(4,5)6/h10-11H,1-9H3 |
Clave InChI |
NEQLTAGYGHWRSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


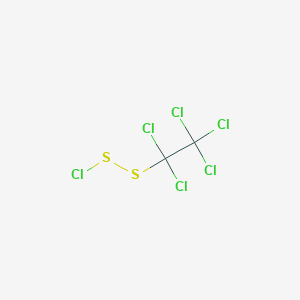

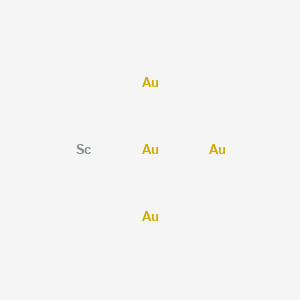
![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
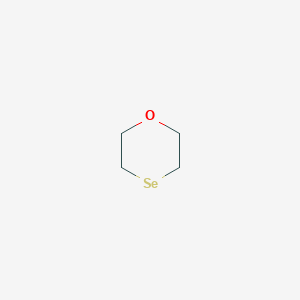
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
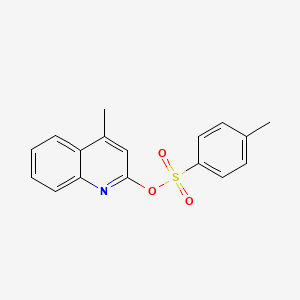
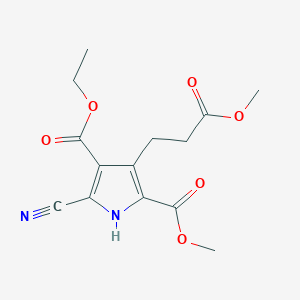
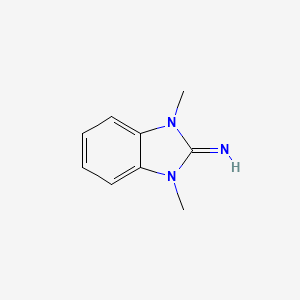

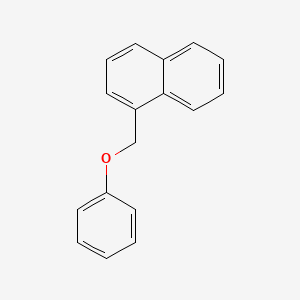

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
